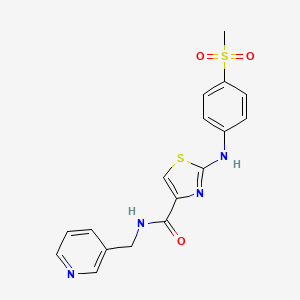

2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

2-(4-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-26(23,24)14-6-4-13(5-7-14)20-17-21-15(11-25-17)16(22)19-10-12-3-2-8-18-9-12/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCPHPHWYMLQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Substitution Reaction:

Amidation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with pyridin-3-ylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methylsulfonyl group.

Reduction: Reduction reactions could target the carboxamide group or the aromatic rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that thiazole derivatives, including 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Case Study: Antitumor Activity

- A study assessed the cytotoxic effects of thiazole-pyridine hybrids on human cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy in inhibiting cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 |

| 5-Fluorouracil | MCF-7 | 6.14 |

| Thiazole-Pyridine Hybrid | PC3 | 8.20 |

| Doxorubicin | PC3 | 9.50 |

Anticonvulsant Properties

The anticonvulsant activity of thiazole compounds has been extensively studied, with several derivatives showing efficacy in seizure models.

Case Study: Seizure Protection

- In a comparative analysis of thiazole-integrated compounds, one derivative exhibited a median effective dose (ED50) of 18.4 mg/kg in the electroshock seizure test, indicating its potential as an anticonvulsant agent . The structure-activity relationship (SAR) studies highlighted that specific substitutions on the thiazole ring significantly enhanced anticonvulsant properties.

Kinase Inhibition

Thiazole derivatives have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

Case Study: CDK Inhibition

- A series of thiazole-pyridine derivatives were synthesized and evaluated for their ability to inhibit CDK4 and CDK6. These compounds demonstrated high potency and selectivity, suggesting their potential use in treating cancers characterized by dysregulated CDK activity .

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation.

Research Insights

- Studies have indicated that thiazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases such as rheumatoid arthritis and cardiovascular disorders . Further research is needed to elucidate the specific mechanisms involved.

Synthesis and Derivative Development

The synthesis of 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide involves multiple steps, often utilizing various reagents and conditions to achieve the desired purity and yield.

Synthesis Pathway Overview

- Starting Material Preparation: Initial synthesis begins with the preparation of the thiazole ring.

- Functionalization: Subsequent reactions introduce the pyridine and methylsulfonyl groups.

- Final Coupling: The final step involves coupling with carboxamide to yield the target compound.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

- 2-aminothiazole

- 4-methylsulfonylphenylamine

- N-(pyridin-3-ylmethyl)carboxamide

Uniqueness

Compared to similar compounds, 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide may exhibit unique properties due to the presence of multiple functional groups

Actividad Biológica

The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide represents a novel class of thiazole derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3O3S |

| Molecular Weight | 289.35 g/mol |

| CAS Number | [to be determined] |

This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Antitumor Activity

Recent studies have shown that thiazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with enhanced activity against cancer cells due to increased lipophilicity and better interaction with cellular targets .

In a specific study, thiazole compounds were evaluated for their cytotoxic effects against human cancer cell lines, yielding IC50 values in the low micromolar range, indicating potent antitumor activity. For example, a derivative with a similar structure showed an IC50 of 1.61 µg/mL against the A-431 cell line .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. A study focused on the SAR of thiazole analogs revealed that modifications to the N-aryl amide group significantly influenced in vitro activity against Plasmodium falciparum, demonstrating high potency with low cytotoxicity in HepG2 cell lines .

The compound exhibited effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 31.25 µg/mL, suggesting its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research indicates that thiazole derivatives may possess neuroprotective properties. Specifically, compounds designed as GSK-3β inhibitors have shown promise in reducing neuroinflammation and protecting neuronal cells from damage . This suggests that similar structural analogs could be explored for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives highlight critical structural components essential for biological activity:

- Thiazole Ring : Essential for cytotoxic and antimicrobial activity.

- Substituents on the Phenyl Ring : Electron-donating groups enhance lipophilicity and biological interaction.

- Pyridine Moiety : Contributes to improved binding affinity to biological targets.

These findings underscore the importance of specific functional groups in modulating the biological activity of thiazole-based compounds.

Case Study 1: Anticancer Activity

A series of thiazole derivatives were synthesized and tested for their anticancer properties. One compound displayed significant cytotoxicity against breast cancer cell lines, with molecular dynamics simulations revealing strong interactions with key proteins involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In another study, a set of thiazole derivatives was screened for antimicrobial activity against various pathogens. The results indicated that modifications at the ortho position on the phenyl ring led to enhanced efficacy against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide?

- Methodology : The compound can be synthesized via amide coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) to activate the carboxylic acid moiety of the thiazole-4-carboxylic acid precursor. Subsequent reaction with 4-(methylsulfonyl)phenylamine and pyridin-3-ylmethylamine under controlled pH (5–6) and temperature (0–25°C) yields the target compound. Purification via column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

- Key Data :

| Precursor | Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Thiazole-4-carboxylic acid | EDCI/HOBt | DMF | 60–75 | 98–99% |

Q. How is structural characterization performed for this compound?

- Methodology : Confirm the structure using H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For example:

- H NMR (DMSO-d6): δ 8.70 (s, 1H, pyridine-H), 8.30–8.10 (m, 2H, Ar-H), 4.60 (d, 2H, CH2).

- HRMS: [M+H] calculated for C17H17N4O3S2: 413.0742; observed: 413.0745 .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict binding interactions of this compound with target proteins?

- Methodology : Use AutoDock Vina or AutoDock4 to model ligand-protein interactions. Prepare the protein structure (e.g., kinase domain) by removing water molecules and adding polar hydrogens. Define a grid box around the active site (20 Å × 20 Å × 20 Å). Run docking simulations with exhaustiveness = 20 and analyze top-scoring poses for hydrogen bonds, hydrophobic contacts, and binding energy (ΔG ≤ −8 kcal/mol) .

- Example : Docking with cyclooxygenase-2 (COX-2) revealed hydrogen bonding between the sulfonyl group and Arg120, with a binding energy of −9.2 kcal/mol .

Q. How should researchers address contradictions in biological activity data across analogs?

- Methodology : Perform structure-activity relationship (SAR) analysis by systematically varying substituents (e.g., sulfonyl groups, pyridine moieties) and testing in vitro assays (e.g., IC50 in enzyme inhibition). Use statistical tools like ANOVA to compare potency. For example, replacing the pyridin-3-ylmethyl group with a tetrahydronaphthalen-1-yl group reduced COX-2 inhibition by 40%, highlighting the role of aromatic stacking .

Q. What strategies optimize low synthetic yields in thiazole-4-carboxamide derivatives?

- Methodology : Screen solvents (DMF vs. THF), catalysts (DMAP vs. no catalyst), and reaction times (12–48 hrs). For instance, using DMF instead of THF increased yields from 6% to 57% in analogous compounds. Microwave-assisted synthesis (100°C, 30 min) may further enhance efficiency .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational binding predictions and experimental IC50 values?

- Methodology : Cross-validate docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability. If MD shows ligand dissociation, re-evaluate protonation states or solvation effects. For example, a predicted ΔG of −10 kcal/mol but experimental IC50 > 10 µM may indicate off-target effects or aggregation artifacts .

Tables for Critical Comparisons

Table 1 : Comparative yields of thiazole-4-carboxamide analogs

| Analog Substituent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridin-3-ylmethyl | DMF, EDCI/HOBt, 24h | 75 | |

| 4,4,4-Trifluorobutyl | THF, EDCI/HOBt, 48h | 57 | |

| 1,2,3,4-Tetrahydronaphthalen-1-yl | DMF, EDCI/HOBt, 24h | 17 |

Table 2 : Docking scores vs. experimental activities

| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| COX-2 | −9.2 | 0.45 |

| EGFR | −8.5 | 12.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.